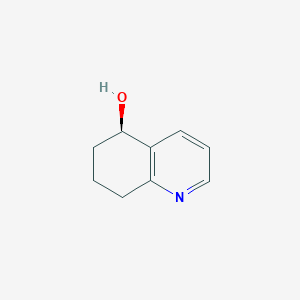

(5R)-5,6,7,8-tetrahydroquinolin-5-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5R)-5,6,7,8-Tetrahydroquinolin-5-ol is a chiral tetrahydroquinoline derivative characterized by a hydroxyl group at the 5-position of the partially hydrogenated quinoline ring.

準備方法

合成経路と反応条件: トルキシピクリウムヨウ化物の合成には、特定の四級アンモニウム化合物とヨウ素の反応が含まれます。このプロセスは、通常、次の手順を含みます。

四級アンモニウム化合物の形成: これは、第三級アミンをアルキルハライドでアルキル化して四級アンモニウム塩を形成することを伴います。

工業生産方法: トルキシピクリウムヨウ化物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、次のものがあります。

バルク合成: 反応器で大量の四級アンモニウム化合物が合成されます。

精製: 粗生成物は、結晶化、ろ過、乾燥などの技術を使用して精製され、高純度のトルキシピクリウムヨウ化物が得られます。

化学反応の分析

Oxidation Reactions

The hydroxyl group at the 5th position undergoes oxidation to form ketone derivatives. Common oxidizing agents include:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 5,6,7,8-Tetrahydroquinolin-5-one | 78–85% | |

| CrO₃ | H₂SO₄, acetone, 0°C | 5,6,7,8-Tetrahydroquinolin-5-one | 65–72% |

Oxidation typically proceeds via radical intermediates or through the formation of chromate esters. The stereochemistry at the 5th position influences reaction rates, with the (5R)-enantiomer showing marginally faster oxidation than its (5S)-counterpart due to steric effects.

Reduction Reactions

The compound participates in both catalytic and transfer hydrogenation:

Catalytic Hydrogenation

| Catalyst | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), ethanol, 25°C | Decahydroquinolin-5-ol | >90% (R) | |

| Rh/Al₂O₃ | H₂ (3 atm), THF, 50°C | Partially saturated derivatives | 60–75% |

Hydrogenation primarily targets the aromatic quinoline ring, leading to fully saturated decahydroquinoline derivatives. Enantioselectivity is preserved under mild conditions .

Transfer Hydrogenation

| Hydrogen Donor | Catalyst | Product | Conversion | Source |

|---|---|---|---|---|

| HCOOH/TEA (1.1:1) | Rhodium complexes | Chiral amine derivatives | 94% |

This method is employed for dynamic kinetic resolution, enabling access to enantiomerically pure amines .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution with thiols, halides, and amines:

Thioether Formation

| Thiol | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl mercaptan | NaH, THF, 0°C→25°C | 5-(Benzylthio)-5,6,7,8-tetrahydroquinoline | 82% | |

| tert-Butyl thiol | La(OTf)₃, H₂O/MeOH | 5-(tert-Butylthio)-5,6,7,8-tetrahydroquinoline | 76% |

Reactions proceed via a phosphonium ion intermediate, with chemoselectivity favoring sulfur nucleophiles over oxygen or nitrogen .

Etherification

| Alkyl Halide | Base | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I | K₂CO₃, DMF | 5-Methoxy-5,6,7,8-tetrahydroquinoline | 88% | |

| C₆H₅COCl | Pyridine | 5-Benzoyloxy-5,6,7,8-tetrahydroquinoline | 70% |

Acid-Base Reactions

The hydroxyl group (pKa ~10.5) undergoes deprotonation in basic media to form an alkoxide, which participates in:

-

Salt formation with mineral acids (e.g., HCl → hydrochloride salt).

-

Coordination chemistry with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes used in catalysis .

Mechanistic Insights

科学的研究の応用

Pharmaceutical Applications

-

Therapeutic Agents :

- (5R)-5,6,7,8-tetrahydroquinolin-5-ol has been studied for its potential as a therapeutic agent due to its interaction with various biological targets. Its derivatives are being explored for treating neurological disorders and bacterial infections.

-

Neuropharmacology :

- The compound exhibits significant neuroprotective properties, making it a candidate for developing drugs targeting neurodegenerative diseases. Its interactions with neurotransmitter receptors suggest potential applications in managing conditions like Alzheimer's and Parkinson's diseases.

-

Antimicrobial Activity :

- Research indicates that certain derivatives of this compound possess antimicrobial properties, making them suitable for developing new antibiotics.

Organic Synthesis Applications

-

Building Blocks for Drug Development :

- The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the modification and generation of diverse chemical entities with potential biological activities.

-

Synthesis Methods :

- Several synthetic routes have been developed to produce this compound efficiently. These methods include cyclization reactions involving appropriate precursors that yield the desired compound with high yields and purity.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative damage through modulation of antioxidant pathways.

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of this compound derivatives against resistant bacterial strains, it was found that specific modifications enhanced their efficacy compared to traditional antibiotics.

作用機序

トルキシピクリウムヨウ化物は、神経筋接合部での神経インパルス伝達を遮断することによってその効果を発揮します。それは、運動終板のニコチン性アセチルコリン受容体に結合し、アセチルコリンの結合とそれに続く筋膜の脱分極を阻止します。 これは、筋弛緩と麻痺をもたらし、薬物の投与を中止すると可逆的です .

類似化合物:

スクシニルコリン: 作用時間が短い別の神経筋遮断薬。

パンクロニウム: 作用時間が長いビス四級アンモニウム化合物。

ベクロニウム: 作用時間が中間のモノ四級アンモニウム化合物.

トルキシピクリウムヨウ化物の独自性: トルキシピクリウムヨウ化物は、その特定の化学構造のために独自であり、効力と作用時間のバランスを提供します。スクシニルコリンとは異なり、有意なヒスタミン放出または心臓血管系の副作用を引き起こしません。 パンクロニウムと比較して、作用時間が短く、短時間の手術に適しています .

類似化合物との比較

Structural Analogs and Substituent Effects

5,6,7,8-Tetrahydroquinolin-5-amine (CAS 71569-15-8)

- Structure : Replaces the hydroxyl group with an amine at the 5-position.

- Properties : Molecular formula C₉H₁₂N₂, density 1.1 g/cm³, boiling point 259.1°C, and flash point 134.3°C.

- Applications : Used as a building block in medicinal chemistry. Its amine group enables participation in nucleophilic reactions, contrasting with the hydroxyl group’s hydrogen-bonding capability in the target compound .

5,6,7,8-Tetrahydroquinolin-8-ol (CAS 14631-46-0)

- Structure : Hydroxyl group at the 8-position instead of 3.

- Properties : Altered electronic distribution due to positional isomerism. Likely differences in solubility and receptor binding compared to the 5-ol derivative .

1,3-Dioxolo[4,5-g]isoquinolin-5-ol (CAS 6592-85-4)

- Structure : Features a fused 1,3-dioxolane ring, introducing steric and electronic effects absent in the target compound.

- Properties: Molecular formula C₁₁H₁₃NO₃, molecular weight 207.23. The dioxolane ring enhances rigidity and may affect bioavailability .

2-Chloro-5,6,7,8-Tetrahydroquinolin-5-one (CAS 124467-36-3)

- Structure : Ketone at position 5 and chlorine at position 2.

- Properties : The ketone group increases electrophilicity, enabling distinct reactivity (e.g., in condensation reactions) compared to the hydroxyl group .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|---|

| (5R)-5,6,7,8-Tetrahydroquinolin-5-ol | C₉H₁₁NO | 149.19 | Not reported | Not reported | -OH (5-position) |

| 5,6,7,8-Tetrahydroquinolin-5-amine | C₉H₁₂N₂ | 148.20 | 259.1 | 1.1 | -NH₂ (5-position) |

| 5,6,7,8-Tetrahydroquinolin-8-ol | C₉H₁₁NO | 149.19 | Not reported | Not reported | -OH (8-position) |

| 1,3-Dioxolo[4,5-g]isoquinolin-5-ol | C₁₁H₁₃NO₃ | 207.23 | Not reported | Not reported | -OH, dioxolane ring |

Data compiled from .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5R)-5,6,7,8-tetrahydroquinolin-5-ol, and how do reaction conditions influence yield and stereoselectivity?

- Methodological Answer : The synthesis of this compound derivatives often involves condensation reactions or modifications of hydroxyquinoline precursors. For example, analogous compounds like 5-chloromethyl-8-hydroxyquinoline hydrochloride are synthesized using concentrated HCl, formaldehyde, and hydroxyquinoline under controlled conditions (Scheme 1 in ). Reaction parameters such as temperature (e.g., maintaining 60–80°C for optimal yield) and stoichiometric ratios of reagents (e.g., formaldehyde as a methylating agent) are critical for stereoselectivity. Column chromatography (e.g., PE/EA 4:1 eluent) is recommended for purification to achieve >97% purity .

特性

CAS番号 |

150737-70-5 |

|---|---|

分子式 |

C9H11NO |

分子量 |

149.19 g/mol |

IUPAC名 |

(5R)-5,6,7,8-tetrahydroquinolin-5-ol |

InChI |

InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,9,11H,1,4-5H2/t9-/m1/s1 |

InChIキー |

LANQCUHPUQHIAO-SECBINFHSA-N |

SMILES |

C1CC(C2=C(C1)N=CC=C2)O |

異性体SMILES |

C1C[C@H](C2=C(C1)N=CC=C2)O |

正規SMILES |

C1CC(C2=C(C1)N=CC=C2)O |

同義語 |

5-Quinolinol,5,6,7,8-tetrahydro-,(5R)-(9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。